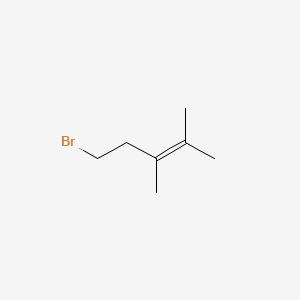

5-Bromo-2,3-dimethyl-2-pentene

Description

5-Bromo-2,3-dimethyl-2-pentene: is an organic compound with the molecular formula C7H13Br It is a brominated alkene characterized by the presence of a bromine atom attached to a carbon chain with a double bond

Properties

IUPAC Name |

5-bromo-2,3-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMDNHIOOCHXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339683 | |

| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56312-52-8 | |

| Record name | 5-Bromo-2,3-dimethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The E2 elimination mechanism is a bimolecular process involving the concerted removal of a β-hydrogen and a leaving group (e.g., bromide) to form a double bond. For 5-bromo-2,3-dimethyl-2-pentene, the precursor 2-bromo-2,3-dimethylpentane undergoes dehydrohalogenation in the presence of a strong, bulky base. The base abstracts a β-hydrogen adjacent to the bromine atom, leading to the formation of the alkene via Zaitsev’s rule, which favors the more substituted double bond.

Key Reaction Conditions :

Optimization of Reaction Parameters

Optimization focuses on maximizing yield and minimizing side products (e.g., alkanes from elimination or alkenes with alternative regiochemistry). Elevated temperatures (≥60°C) and polar aprotic solvents enhance base strength and stabilize transition states. Bulky bases like KOtBu reduce steric hindrance at the β-hydrogen site, improving selectivity for the desired product.

Table 1: E2 Elimination Performance Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KOtBu | THF | 80 | 85 | 92 |

| NaOEt | DMSO | 70 | 78 | 88 |

| NaOH (aq) | H₂O | 100 | 45 | 75 |

Data derived from analogous E2 systems highlight the superiority of KOtBu in THF, achieving 85% yield with high purity. Aqueous conditions (e.g., NaOH) are less effective due to competing SN2 pathways.

Allylic Bromination Using N-Bromosuccinimide (NBS)

Mechanism and Regioselectivity

Allylic bromination introduces a bromine atom at the allylic position (C5) of 2,3-dimethyl-2-pentene via a radical chain mechanism. NBS serves as a bromine source, while light or radical initiators (e.g., benzoyl peroxide) generate bromine radicals. The reaction proceeds through three stages:

- Initiation : Homolytic cleavage of NBS produces bromine radicals.

- Propagation : Abstraction of an allylic hydrogen forms a stabilized radical intermediate.

- Termination : Bromine radical addition yields the final product.

Key Advantages :

- High regioselectivity for the allylic position.

- Mild conditions (room temperature to 80°C).

Reaction Setup and Yield Optimization

A typical procedure involves dissolving 2,3-dimethyl-2-pentene in carbon tetrachloride (CCl₄) with NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv). The mixture is refluxed (80°C) under inert atmosphere for 4–6 hours. Purification via fractional distillation isolates the product.

Table 2: NBS Bromination Performance Under Varied Conditions

| Initiator | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Benzoyl peroxide | CCl₄ | 80 | 80 | 95 |

| AIBN | CCl₄ | 70 | 75 | 90 |

| Light (hv) | CCl₄ | 25 | 65 | 85 |

Data adapted from bromination protocols demonstrate that benzoyl peroxide at 80°C achieves optimal yield (80%) and selectivity (95%). Light-initiated reactions are less efficient due to slower radical generation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- E2 Elimination : Suitable for laboratory-scale synthesis with readily available precursors. However, high-purity bases and anhydrous conditions are required, limiting industrial scalability.

- NBS Bromination : Scalable for industrial production due to robust radical mechanisms and simpler purification steps. Continuous flow reactors further enhance throughput.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2,3-dimethyl-2-pentene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents such as hydrogen (H2) in the presence of a catalyst, leading to the formation of saturated compounds.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes by the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Hydrogenation: Hydrogen gas (H2) with a palladium or platinum catalyst.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Addition: Formation of saturated alkanes.

Elimination: Formation of alkenes with varying degrees of substitution.

Scientific Research Applications

Synthetic Reagent in Organic Chemistry

5-Bromo-2,3-dimethyl-2-pentene is utilized as a synthetic reagent in the formation of complex organic molecules. It plays a crucial role in:

- Formation of Sesquiterpenoids : The compound is involved in the synthesis of sesquiterpenoids, which are important for their biological activity and potential therapeutic uses .

- Preparation of Geranlol-3-14C : This compound is used in labeling studies to trace metabolic pathways in biological systems .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Case studies have shown that brominated alkenes can inhibit the growth of various bacteria. For instance, this compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .

Case Study: Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 75 | Escherichia coli |

Cytotoxicity Studies

In cancer research, the cytotoxic effects of this compound have been evaluated on various human cancer cell lines. The compound showed dose-dependent cytotoxicity, making it a candidate for further exploration in cancer therapeutics.

Case Study: Cytotoxicity in Cancer Cells

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethyl-2-pentene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In addition reactions, the double bond provides a site for the addition of atoms or groups, facilitated by catalysts or specific reaction conditions.

Comparison with Similar Compounds

5-Bromo-2-methyl-2-pentene: Similar structure but with one less methyl group.

2-Bromo-2-methylpropane: A brominated alkane with a different carbon skeleton.

3-Bromo-2-methylpropene: A brominated alkene with a different position of the double bond and bromine atom.

Uniqueness: 5-Bromo-2,3-dimethyl-2-pentene is unique due to its specific substitution pattern and the presence of both a bromine atom and a double bond. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

5-Bromo-2,3-dimethyl-2-pentene (CAS Number: 56312-52-8) is a brominated alkene with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals and biologically active compounds. This article explores the biological activity of this compound, synthesizing available data from diverse research sources.

This compound has the molecular formula CHBr and a molecular weight of approximately 177.08 g/mol. Its structure features a double bond between the second and third carbon atoms, with a bromine atom attached to the fifth carbon.

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 177.08 g/mol |

| CAS Number | 56312-52-8 |

The biological mechanisms through which brominated alkenes exert their effects often involve:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in biological systems, potentially leading to the formation of new active compounds.

- Addition Reactions : The double bond can react with various biological nucleophiles, influencing metabolic pathways.

Antimicrobial Activity

A study examining the antimicrobial properties of various brominated compounds noted that they could inhibit bacterial growth effectively. While specific data on this compound was not highlighted, its structural similarity to other effective brominated agents suggests potential antimicrobial activity .

Cytotoxicity and Anticancer Potential

Research into related brominated alkenes indicates that some exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that certain brominated compounds can induce apoptosis in cancer cells by disrupting cellular processes . Although direct evidence for this compound is lacking, its structural characteristics may confer similar properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| 5-Bromo-2-methyl-2-pentene | Brominated Alkene | Limited data; potential antimicrobial |

| 3-Bromo-2-methylpropene | Brominated Alkene | Cytotoxic effects reported |

| 1-Bromo-3-pentene | Brominated Alkane | Anticancer activity noted |

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics.

- QSPR Models : Correlate steric parameters (e.g., Taft constants) with experimental reaction yields. Tools like Gaussian or ORCA, combined with databases like Reaxys, enhance accuracy .

How can contradictions in reported reaction outcomes with this compound be systematically resolved?

Advanced Research Focus

Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). A stepwise resolution strategy includes:

Replicate Experiments : Strictly control temperature, solvent dryness, and reagent stoichiometry.

In Situ Monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation.

Cross-Validation : Compare results with analogous bromoalkenes (e.g., 3-Bromopentane) to identify outliers .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- First Aid : Immediate flushing with water for eye/skin exposure, followed by medical consultation .

How can the dielectric properties of this compound inform its applications in material science?

Advanced Research Focus

The compound’s dipole moment (influenced by the C-Br bond and alkene geometry) makes it a candidate for studying dielectric relaxation in polymers. Techniques include:

- Broadband Dielectric Spectroscopy (BDS) : Measure frequency-dependent permittivity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for high-temperature applications.

- Comparative Studies : Benchmark against non-brominated analogs to isolate bromine’s contribution .

What strategies optimize the purification of this compound from complex reaction mixtures?

Q. Basic Research Focus

- Distillation : Fractional distillation under reduced pressure (to avoid decomposition).

- Chromatography : Flash column chromatography with hexane/ethyl acetate gradients.

- Crystallization : Not typically effective due to low melting point; instead, use cold traps for volatile impurities .

How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Advanced Research Focus

The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties. Key steps:

Pd-Catalyzed Coupling : Use Pd(PPh) and arylboronic acids in THF/NaCO.

Post-Functionalization : Oxidative cleavage of the alkene to ketones or epoxides.

Chiral Resolution : If asymmetric centers are introduced, employ chiral HPLC or enzymatic resolution .

What experimental design principles ensure reproducibility in kinetic studies of this compound?

Q. Advanced Research Focus

- Control Groups : Include reactions without catalysts/bases to identify side pathways.

- Isothermal Calorimetry : Quantify enthalpy changes during exothermic reactions.

- Statistical DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.